2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
Brand Name:
Vulcanchem
CAS No.:
129664-00-2
VCID:
VC21159790
InChI:
InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Molecular Formula:
C18H24N4O.C4H4O4
Molecular Weight:
428.5 g/mol
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
CAS No.: 129664-00-2
Cat. No.: VC21159790
Molecular Formula: C18H24N4O.C4H4O4
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129664-00-2 |
|---|---|
| Molecular Formula | C18H24N4O.C4H4O4 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;2-(4-prop-2-enylpiperazin-1-yl)-4-propoxyquinazoline |
| Standard InChI | InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | IUHFBXAGCCTZQG-WLHGVMLRSA-N |
| Isomeric SMILES | CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
| SMILES | CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator